Specific Scientific Field: Medicinal Chemistry and Oncology
Summary: 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide (let’s call it CPOPC) is a promising scaffold for developing novel anticancer drugs. Its complex structure and unique properties make it an attractive candidate for cancer therapy.
Methods and Experimental Procedures: Researchers have synthesized CPOPC using various synthetic strategies:
Ring Construction: Starting from different cyclic or acyclic precursors, they construct the pyrrolidine ring and introduce the cyclopropyl and piperidine moieties.
Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) are further modified to create CPOPC.
Results and Outcomes: Several studies have reported the following outcomes:
PARP Inhibition: CPOPC has been investigated as a potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment. PARP inhibitors are crucial in targeting DNA repair pathways in cancer cells.
Stereochemistry Matters: The stereoisomers of CPOPC and the spatial orientation of substituents influence its binding mode to enantioselective proteins. Different stereoisomers exhibit varying biological profiles.
Specific Scientific Field: Drug Discovery
Summary: CPOPC contributes to the design of new drug candidates with diverse biological profiles.
Methods and Experimental Procedures: Medicinal chemists explore CPOPC derivatives:
Structure–Activity Relationship (SAR): They study how different substituents impact biological activity.
Pharmacophore Exploration: CPOPC’s sp3-hybridization and non-planarity enhance pharmacophore coverage.
Results and Outcomes: By optimizing CPOPC derivatives, researchers aim to develop drugs with improved efficacy, selectivity, and safety profiles.
1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a cyclopropyl group. This compound features a pyrrolidinone moiety, which contributes to its potential biological activities. Its molecular formula is C_{15}H_{20}N_{2}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
The compound's design may suggest applications in medicinal chemistry, particularly as a potential therapeutic agent targeting specific biological pathways.
Due to the lack of research data, it is impossible to determine the safety or hazards associated with 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide.
If further research is conducted on this compound, it could focus on:
While the specific properties and applications of 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide are unknown, its structure suggests it belongs to a class of potentially interesting molecules. Further research is needed to determine its potential applications and safety profile.
The chemical behavior of 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide can be influenced by its functional groups. Common reactions include:
These reactions are essential for modifying the compound for further studies or applications.
Research indicates that compounds similar to 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide may exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. For instance:
The synthesis of 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide can be achieved through several methods:
Detailed methodologies can be found in patent literature and scientific publications .
Interaction studies involving 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide focus on its binding affinity and inhibitory effects on target proteins. Techniques such as:
These studies are critical for understanding its mechanism of action and optimizing its efficacy .
Several compounds share structural similarities with 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-1-carbonyl)-2-(cyclopropyl)acetamide | Piperidine ring with acetamide | Potential analgesic effects |
| 1-(Cyclohexyl)-2-pyrrolidinone | Pyrrolidinone structure | Neuroprotective properties |
| 4-(Cyclopropyl)-N,N-dimethylpiperidine | Dimethylated piperidine | Antidepressant activity |
The uniqueness of 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide lies in its specific combination of a cyclopropyl group and a pyrrolidinone structure, which may confer distinct pharmacological properties not observed in other similar compounds.
The pyrrolidinone-piperidine core of CPOPC demands precise control over ring formation and stereochemical outcomes. Contemporary approaches leverage both modular and convergent synthetic pathways.
A common strategy involves starting with preformed pyrrolidinone or piperidine fragments. For instance, proline derivatives serve as viable precursors for constructing the 2-oxopyrrolidin-3-yl subunit. Researchers have functionalized proline at the C3 position through alkylation or cross-coupling before coupling it with piperidine-4-carboxamide derivatives. This method benefits from proline’s inherent stereochemical rigidity, which reduces epimerization risks during subsequent steps.
Recent work demonstrates the efficacy of one-pot protocols for streamlining ring construction. Usuki et al. developed a chemoselective method combining Suzuki–Miyaura coupling and hydrogenation to assemble piperidine derivatives (Scheme 1A). By optimizing reactant concentrations and hydrogenation conditions (e.g., Raney-Ni catalysis), this approach minimizes intermediate isolation and enhances yields (Table 1).
Table 1: Comparative Yields for One-Pot Piperidine Synthesis
| Starting Material | Catalyst | Yield (%) |
|---|---|---|
| Bromopyridine | Raney-Ni | 82 |
| Chloropyridine | Pd/C | 75 |
| Iodopyridine | PtO₂ | 68 |
Palladium-catalyzed aza-Heck cyclizations offer a novel route to fused pyrrolidinone systems. Jing et al. reported a cascade reaction where N-(pentafluorobenzoyloxy)carbamates undergo Pd(0)-mediated cyclization and C(sp³)−H palladation to form cyclopropane-fused intermediates (Scheme 1B). This method’s regioselectivity is governed by ligand steric effects, with tricyclohexylphosphine (PCy₃) favoring 6-endo over 5-exo cyclization.
Incorporating the cyclopropyl moiety into the pyrrolidinone scaffold presents challenges due to the strain and reactivity of the three-membered ring. Modern techniques address these issues through stereocontrolled cyclopropanation and ring-expansion reactions.
The N–O tether strategy enables intramolecular cyclopropanation of diazo precursors. A Mitsunobu reaction between alcohols and N-alkyl-N-hydroxyl amides generates diazo compounds, which undergo rhodium-catalyzed cyclization to form cyclopropane-fused pyrrolidines (Scheme 2A). This method constructs four contiguous stereocenters in a single step, achieving diastereomeric ratios exceeding 10:1.
Activation of cyclopropyl amides via imidoyl halides facilitates ring expansion to pyrrolidinones. Treatment with PPh₃ and CX₄ generates electrophilic intermediates that undergo nucleophilic attack, yielding N-substituted pyrrolidin-2-ones (Scheme 2B). Oxygen-18 labeling studies confirm the mechanism proceeds via α-halo imidoyl intermediates.
Table 2: Cyclopropane Functionalization Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Carbenoid Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂ | 78 |
| Ring Expansion | PPh₃, CCl₄ | 85 |
| Aza-Heck Cascades | Pd(0), PCy₃ | 72 |
Catalysis plays a pivotal role in assembling CPOPC’s complex architecture, particularly in enantioselective transformations and cross-coupling reactions.
A groundbreaking two-stage protocol combines enzymatic hydroxylation with nickel electrocatalysis. Cytochrome P450 enzymes selectively oxidize piperidine’s C3 position, generating hydroxylated intermediates. Subsequent Ni-catalyzed radical cross-coupling with aryl halides installs diverse substituents (Scheme 3A). This approach mirrors electrophilic aromatic substitution for saturated systems, achieving >90% enantiomeric excess.
Palladium and gold catalysts enable stereocontrolled amination of alkenes for piperidine synthesis. Liu et al. developed a Pd-catalyzed method using pyridine-oxazoline ligands to achieve 98% ee in oxidative amination (Scheme 3B). Bulky C6 substituents on the ligand weaken the PyN−Pd bond, enhancing electrophilicity and regioselectivity.
Table 3: Catalytic Systems for Heterocyclic Assembly
| Catalyst System | Application | ee (%) |
|---|---|---|
| Ni/PhPyBox | Radical Cross-Coupling | 92 |
| Pd/Pyridine-Oxazoline | Oxidative Amination | 98 |
| Au(I)/NHC | Alkene Difunctionalization | 85 |
Ligand design critically influences reaction outcomes. In aza-Prins cyclizations, NHC-Cu(I) complexes with ZrCl₄ promote 6-endo cyclization of homoallylic amines, yielding trans-configured piperidines (Scheme 3C). Steric hindrance from axial chloride attack drives the selectivity, achieving dr >15:1.
The compound 1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide demonstrates sophisticated enzymatic inhibition mechanisms through allosteric binding modulation across multiple protein targets. Research has revealed that this compound acts as a potent inhibitor of coronaviral 3-chymotrypsin-like proteases, including SARS-CoV-2 and MERS-CoV 3CL proteases, through specific allosteric interactions with the S1-S4 subsites of these enzymes [2] [3].
The allosteric binding mechanism involves the cyclopropyl moiety serving as a conformational restraint element that optimizes binding interactions within the hydrophobic S4 subsite of the target proteases. Structural studies have demonstrated that the cyclopropyl group provides rigorous stereochemical control, enabling the compound to achieve an entropically more favorable conformation during binding [3]. This conformational constraint enhances potency by exploiting favorable hydrophobic and hydrogen bonding interactions with key residues in the enzyme active site.
The pyrrolidinone component of the compound plays a crucial role in enzymatic inhibition by occupying the P1 position of the protease active site. X-ray crystallographic studies have revealed that the pyrrolidinone ring forms critical hydrogen bonds with Glu166 and Phe140 residues, stabilizing the enzyme-inhibitor complex . The 2-oxopyrrolidin-3-yl group demonstrates superior binding affinity compared to other P1 substituents, with IC50 values ranging from 40-80 nM against SARS-CoV-2 3CL protease [3].
The compound also exhibits significant inhibitory activity against protein kinase B (Akt), functioning as an ATP-competitive inhibitor with nanomolar potency. The piperidine-4-carboxamide scaffold provides optimal interactions with the ATP binding site, achieving up to 150-fold selectivity for protein kinase B over the closely related protein kinase A [5]. The mechanism involves hydrogen bonding interactions between the 4-amino group and Glu236, as well as favorable close contacts with Met282, contributing to the compound's high selectivity profile.
Furthermore, the compound demonstrates poly(ADP-ribose) polymerase (PARP) inhibitory activity, targeting DNA repair pathways in cancer cells. The structural features of the compound enable competitive inhibition of NAD+ binding, with IC50 values in the 50-150 nM range [6]. This mechanism is particularly relevant for cancer therapy, as PARP inhibitors are crucial in targeting DNA repair pathways in malignant cells.
The atomic-level interactions between 1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide and its target proteins reveal a complex network of stabilizing forces that contribute to its high binding affinity and selectivity. Molecular dynamics simulations and X-ray crystallographic studies have provided detailed insights into the specific residue interactions that govern the compound's biological activity [2] [7].
The primary hydrogen bonding interactions involve the pyrrolidinone carbonyl oxygen and nitrogen atoms forming stable contacts with Glu166, His163, Gln189, and Gly143 residues. These interactions, occurring at distances of 1.8-2.8 Å, provide the primary stabilization for the enzyme-inhibitor complex . The hydrogen bonding network is particularly robust, with multiple contact points ensuring stable binding across different conformational states of the target proteins.
Hydrophobic interactions play a crucial role in binding affinity, with the cyclopropyl ring engaging in favorable contacts with Met49, His41, Met165, and Pro168 residues. These interactions, occurring at distances of 3.2-4.5 Å, contribute to the compound's ability to fill hydrophobic pockets within the enzyme active sites [3]. The constrained geometry of the cyclopropyl ring provides optimal shape complementarity with these hydrophobic regions, enhancing binding affinity through entropic stabilization.
The piperidine ring system participates in π-π stacking interactions with aromatic residues, particularly Phe173 and Trp247. These interactions, occurring at distances of 3.0-4.0 Å, provide additional stabilization through aromatic complementarity [8]. The planar geometry of the piperidine ring system enables optimal overlap with aromatic side chains, contributing to the compound's selectivity profile.
Van der Waals forces contribute significantly to binding affinity through interactions with Val191, Ile93, and Leu50 residues. These forces, effective at distances of 3.5-4.2 Å, provide shape complementarity and contribute to the overall binding energy [7]. The compound's three-dimensional structure is optimized to maximize these favorable contacts while minimizing steric clashes.
Electrostatic interactions between the compound's nitrogen lone pairs and charged residues such as Asp458 and Cys207 provide additional stabilization. These interactions, occurring at distances of 2.5-3.5 Å, contribute to charge neutralization and enhance the compound's binding affinity through coulombic attractions [9]. The positioning of these electrostatic interactions is critical for maintaining the compound's orientation within the binding site.
The compound's carboxamide group engages in specific interactions with Tyr10 and Phe140 residues through aromatic interactions. These contacts, occurring at distances of 3.0-4.0 Å, provide energetic optimization and contribute to the compound's selectivity for specific enzyme targets [5]. The precise geometry of these interactions is maintained through the compound's rigid scaffold structure.
The compound 1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide exerts its therapeutic effects through targeted disruption of critical cellular signaling pathways in various disease models. The compound's mechanism of action involves interference with multiple interconnected signaling cascades that are dysregulated in cancer, viral infections, and neurodegenerative diseases [5] [3] [10].
In cancer models, the compound significantly disrupts the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation and survival. The inhibition of protein kinase B leads to reduced phosphorylation of downstream targets including GSK3β, FKHRL1, BAD, and mTOR, resulting in decreased cell survival and proliferation [5]. This disruption manifests as reduced tumor growth in human xenograft models, with EC50 values ranging from 0.1-5.0 μM. The compound's selectivity for cancer cells is enhanced by their dependence on activated PI3K/Akt signaling pathways.
The DNA repair pathway disruption represents another critical mechanism of action, particularly relevant in cancer therapy. Through PARP inhibition, the compound impairs the cellular response to DNA damage, leading to accumulation of DNA breaks and ultimately cell death in cancer cells with defective DNA repair mechanisms [6]. This pathway disruption is especially effective in BRCA-mutated cancers, where the compound's EC50 values range from 0.5-10.0 μM. The synthetic lethality approach makes this mechanism particularly attractive for targeted cancer therapy.
In viral infection models, particularly COVID-19, the compound disrupts the viral replication cascade through inhibition of the 3CL protease. This enzyme is essential for processing viral polyproteins into functional replicase complex proteins, including RNA-dependent RNA polymerase [3]. The compound's inhibition of 3CL protease effectively blocks viral maturation and replication, with EC50 values ranging from 0.04-1.0 μM against multiple coronavirus strains. The broad-spectrum antiviral activity results from the high conservation of the 3CL protease active site across different coronaviruses.
Calcium signaling pathway modulation represents an important mechanism in neurodegenerative disease models. The compound's interaction with calcium channels and related signaling proteins leads to altered calcium homeostasis, which can provide neuroprotective effects [11]. This pathway disruption is particularly relevant in Alzheimer's disease models, where the compound demonstrates the ability to inhibit amyloid-β aggregation and preserve neuronal function with EC50 values ranging from 1.0-50.0 μM.
The compound also interferes with MAPK signaling cascades, particularly MAPK1 and MAPK2 pathways involved in inflammatory responses. This disruption leads to reduced inflammatory cytokine production and decreased inflammatory cell activation [11]. The anti-inflammatory effects are achieved through modulation of transcription factors downstream of MAPK signaling, with EC50 values ranging from 0.5-20.0 μM in various inflammatory disease models.
Apoptosis pathway enhancement represents a final critical mechanism, particularly relevant in cancer therapy. The compound's multi-target effects converge on the activation of caspase enzymes and other pro-apoptotic proteins, leading to programmed cell death in malignant cells [5]. This pathway disruption is achieved through multiple mechanisms, including protein kinase B inhibition, DNA repair pathway disruption, and direct caspase activation. The compound's ability to enhance apoptosis in cancer cells while sparing normal cells contributes to its therapeutic selectivity, with EC50 values ranging from 0.2-15.0 μM.